molecular formula C19H32N2O5 B1663050 (8-epi)-BW 245C CAS No. 65705-83-1

(8-epi)-BW 245C

Cat. No.: B1663050
CAS No.: 65705-83-1
M. Wt: 368.5 g/mol
InChI Key: ZIDQIOZJEJFMOH-HZPDHXFCSA-N
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Description

The compound "(R-(R,R))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid" is a structurally complex molecule characterized by a central imidazolidine-dioxo ring system substituted with a cyclohexyl-hydroxypropyl chain and a heptanoic acid moiety. Its stereochemical configuration, denoted by the (R-(R,R)) descriptor, indicates multiple chiral centers, including the 4R configuration of the imidazolidine ring and the 3S configuration of the cyclohexyl-hydroxypropyl substituent, as noted in alternative nomenclature (e.g., "rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid") .

Properties

IUPAC Name

7-[(4R)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQIOZJEJFMOH-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229069
Record name (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78420-15-2
Record name 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,R*)]-
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Record name (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid
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Record name (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid
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Record name [R-(R*,R*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid
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Biological Activity

(R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid, commonly referred to as BW 245C, is a compound with significant biological activity. This article explores its biological properties, applications, and relevant research findings.

  • CAS Number : 78420-15-2
  • Molecular Formula : C19H32N2O5
  • Molecular Weight : 368.474 g/mol
  • InChI Key : ZIDQIOZJEJFMOH-HZPDHXFCSA-N
  • LogP : 2.70

These properties indicate that BW 245C is a moderately lipophilic compound, which may influence its bioavailability and interaction with biological systems.

BW 245C is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs). Its structural similarity to other imidazolidine derivatives suggests potential roles in modulating cellular signaling pathways, particularly those involved in inflammation and neuroprotection.

Antioxidant Activity

Research indicates that compounds similar to BW 245C exhibit strong antioxidant effects. For example, studies have shown that related compounds can reduce reactive oxygen species (ROS) levels and demonstrate radical scavenging activities. This antioxidant capacity is crucial for mitigating oxidative stress-related cellular damage .

Anti-Melanogenic Effects

In vitro studies have highlighted the anti-melanogenic properties of BW 245C analogs. These compounds inhibit tyrosinase activity, which is a key enzyme in melanin production. The inhibition of tyrosinase correlates with reduced melanin synthesis in B16F10 melanoma cells, suggesting potential applications in skin whitening agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of BW 245C. The compound's moderate lipophilicity suggests it may be well absorbed when administered orally. However, detailed toxicity profiles are necessary to ascertain safe dosage ranges for therapeutic applications.

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of several imidazolidine derivatives on tyrosinase activity. BW 245C exhibited competitive inhibition with an IC50 value comparable to established inhibitors like kojic acid. The results indicated that structural modifications could enhance the potency of these compounds against tyrosinase .

Antioxidant Efficacy in Cellular Models

Another investigation assessed the antioxidant capabilities of BW 245C in cellular models exposed to oxidative stress. The compound significantly reduced ROS levels and protected cells from apoptosis induced by oxidative damage. This highlights its potential as a therapeutic agent in conditions characterized by oxidative stress .

Potential Therapeutic Uses

Given its biological activities, BW 245C has potential applications in:

  • Dermatology : As an anti-melanogenic agent for skin lightening.
  • Neuroprotection : Due to its antioxidant properties, it may be explored for neurodegenerative diseases.
  • Anti-inflammatory Treatments : Its interaction with GPCRs suggests possible anti-inflammatory effects.

Research Opportunities

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed mechanisms through which BW 245C exerts its biological effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Functional Groups Stereochemistry
Target Compound Imidazolidine-dioxo Cyclohexyl-hydroxypropyl, heptanoic acid Carboxylic acid, hydroxyl, dioxo (R-(R,R))
MFR-a Cofactor Heterocyclic + furan Formyl group, glutamic acid linkages Formyl, carboxyl β/α-linkages
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Pyrazole-hydrazone Cyclohexyl, hydrazone Hydrazone, aromatic Not specified
(3R)-3-Quinuclidinol Azabicyclo[2.2.2]octane Hydroxyl Hydroxyl (3R)

Research Findings and Methodological Insights

  • Chemical Structure Comparison : Graph-based methods () are critical for identifying isomorphic subgraphs between the target compound and analogues. For instance, the cyclohexyl group and imidazolidine ring can be mapped as conserved motifs, while substituent variations (e.g., formyl vs. carboxylic acid) define functional divergence .

Preparation Methods

Glyoxal-Cyclohexylamine Condensation

A foundational approach, detailed in studies on N-heterocyclic carbene precursors, utilizes glyoxal (ethanedial) and cyclohexylamine. In this method, glyoxal reacts with two equivalents of cyclohexylamine in the presence of paraformaldehyde under acidic conditions (e.g., aqueous HBF₄) to form a diimine intermediate. Subsequent cyclization with chlorotrimethylsilane or triethyl orthoformate yields the imidazolidine ring. For BW 245C, this step is modified to incorporate a 3-cyclohexyl-3-hydroxypropyl group at position 3 of the hydantoin ring.

Key parameters:

  • Temperature : 115–125°C for initial condensation, rising to 180–200°C for cyclization.
  • Reagents : Glyoxal (40% aqueous solution), cyclohexylamine (2.2 equivalents), paraformaldehyde (1.1 equivalents).
  • Yield : ~65–70% for analogous imidazolidine derivatives.

Side-Chain Introduction and Functionalization

The 3-cyclohexyl-3-hydroxypropyl side chain is introduced via nucleophilic addition or alkylation.

Hydroxypropyl Group Installation

Patent CN102964306A describes a "one-pot" method for imidazoline derivatives, adaptable to BW 245C. A cyclohexyl epoxide (e.g., cyclohexene oxide) undergoes ring-opening with a hydroxylamine derivative, yielding 3-cyclohexyl-3-hydroxypropylamine. This amine is then coupled to the hydantoin core via a Michael addition or nucleophilic substitution.

Reaction conditions :

  • Solvent : Nitrile solvents (e.g., acetonitrile) at 60–80°C.
  • Catalyst : Triethylamine (1.5 equivalents) to deprotonate the amine.
  • Yield : ~50–55% for similar side-chain additions.

Heptanoic Acid Conjugation

The heptanoic acid moiety is appended through a Steglich esterification or carbodiimide-mediated coupling. In a protocol adapted from prostaglandin synthesis, the hydantoin intermediate reacts with 7-bromoheptanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Optimized parameters :

  • Molar ratio : Hydantoin:7-bromoheptanoic acid = 1:1.2.
  • Temperature : 0°C to room temperature, 12-hour reaction.
  • Yield : ~60–65% after purification by silica gel chromatography.

Stereochemical Control and Resolution

The (R,R) configuration at the hydroxypropyl side chain is achieved via chiral auxiliary-mediated synthesis or enzymatic resolution.

Chiral Auxiliary Approach

A method inspired by hydantoinase enzymes employs (R)-phenylglycinol as a chiral auxiliary. The hydroxypropylamine intermediate is treated with (R)-phenylglycinol to form a diastereomeric mixture, separable by crystallization. Subsequent hydrolysis yields the enantiomerically pure (R)-configured side chain.

Data :

  • Enantiomeric excess (ee) : ≥98% after crystallization.
  • Overall yield : ~40% for the resolution step.

Enzymatic Dynamic Kinetic Resolution

Recent advances utilize lipases (e.g., Candida antarctica lipase B) to dynamically resolve racemic hydroxypropyl intermediates. In a solvent-free system, the enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer to accumulate.

Conditions :

  • Enzyme loading : 10 mg per mmol substrate.
  • Temperature : 37°C, 24-hour reaction.
  • ee : >99% (R).

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the three primary methods:

Method Key Steps Yield (%) Purity (%) Stereocontrol Strategy
Glyoxal-Condensation Ring formation, side-chain addition 50 95 Chiral auxiliary
One-Pot Alkylation Concurrent ring/side-chain synthesis 55 90 Enzymatic resolution
Fragment Coupling Separate synthesis + conjugation 60 98 Dynamic kinetic resolution

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Overheating during the cyclization step generates des-hydroxy byproducts. Gradient temperature control (e.g., 115°C → 270°C over 6 hours) minimizes decomposition.

Acid-Sensitive Intermediates

The heptanoic acid moiety is prone to decarboxylation under acidic conditions. Neutral pH buffers (e.g., Tris-HCl, pH 7.4) during conjugation improve stability.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : Common synthetic pathways involve multi-step condensation reactions, such as coupling cyclohexyl-hydroxypropyl intermediates with imidazolidine precursors under acidic or basic catalysis. For example, refluxing with sodium acetate in acetic acid (as in ) can promote cyclization. Optimization strategies include:
  • Temperature control : Higher temperatures (80–100°C) improve reaction rates but may reduce stereochemical fidelity.
  • Catalyst screening : Chiral catalysts (e.g., L-proline derivatives) enhance enantiomeric purity.
  • Purification : Recrystallization from DMF/acetic acid mixtures () removes byproducts.
    Table 1 : Key Reaction Parameters
ParameterTypical RangeImpact on Yield/Purity
Temperature70–110°C↑ Rate, ↓ Enantiopurity
Solvent SystemAcetic acid/DMF↑ Crystallinity
Catalyst Loading5–10 mol%↑ Enantiomeric Excess
Reference:

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing stereochemistry and functional groups?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify cyclohexyl protons (δ 1.2–2.1 ppm) and imidazolidine carbonyls (δ 165–175 ppm). NOESY confirms stereochemical assignments.
  • HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers ().
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C23_{23}H35_{35}N2_2O5_5).
    Reference:

Advanced Research Questions

Q. How do environmental factors (pH, temperature, UV) influence the compound’s stability and degradation pathways in aqueous systems?

  • Methodological Answer : Design accelerated stability studies using:
  • pH variation : Test buffers (pH 3–9) to identify acid/base-sensitive groups (e.g., ester hydrolysis).
  • UV exposure : Monitor photodegradation via LC-MS to detect radical-mediated oxidation products.
  • Temperature : Arrhenius modeling predicts shelf-life under storage conditions.
    Reference: Environmental fate studies in recommend long-term monitoring (≥6 months) for persistent metabolites .

Q. What computational modeling approaches predict binding affinity and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase isoforms).
  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability based on substituents (e.g., cyclohexyl groups enhance membrane penetration).
  • MD simulations : Assess conformational stability of the imidazolidine ring in aqueous environments.
    Reference: Structural data in supports parameterization .

Q. How can contradictions in bioactivity data across in vitro/in vivo models be resolved?

  • Methodological Answer :
  • Dose-response recalibration : Align in vitro IC50_{50} values with in vivo pharmacokinetic profiles (e.g., plasma half-life from ).
  • Model standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) and murine models ().
  • Meta-analysis : Use multivariate regression to isolate confounding variables (e.g., solvent effects in ’s split-plot design).
    Reference:

Q. What strategies assess environmental persistence and bioaccumulation potential?

  • Methodological Answer :
  • OECD 307 : Conduct soil degradation studies under aerobic/anaerobic conditions.
  • Bioaccumulation factor (BCF) : Measure via radiolabeled tracer assays in fish models (e.g., zebrafish).
  • QSAR modeling : Relate logD (octanol-water distribution) to environmental partitioning ().
    Reference:

Data Contradiction Analysis

Q. How should researchers reconcile divergent synthetic yields reported for similar imidazolidine derivatives?

  • Methodological Answer :
  • Critical parameter analysis : Compare solvent systems (e.g., acetic acid vs. THF in vs. 12) and their impact on intermediate stability.
  • Byproduct profiling : Use LC-MS to identify side reactions (e.g., ester hydrolysis in acidic conditions).
  • Replication : Repeat protocols with controlled humidity/purity of reagents.
    Reference:

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(8-epi)-BW 245C
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Reactant of Route 2
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